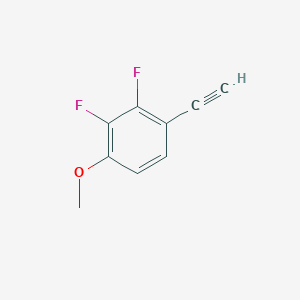

1-Ethynyl-2,3-difluoro-4-methoxybenzene

Description

Contextualization of Fluorinated Aromatic Alkynes in Organic Synthesis and Materials Science

Fluorinated aromatic alkynes represent a class of organic compounds that have seen a surge in interest due to the distinct properties imparted by the fluorine atoms. The incorporation of fluorine into an aromatic system can significantly alter its electronic properties, stability, and lipophilicity. isroset.org These modifications are highly valuable in the fields of medicinal chemistry and materials science. For instance, the introduction of fluorine can enhance the metabolic stability of drug candidates and improve their binding affinity to biological targets.

In materials science, fluorinated compounds are known for their high thermal stability and chemical resistance, making them suitable for applications such as non-stick coatings and advanced polymers. isroset.org The presence of an alkyne group further broadens their utility, providing a reactive handle for a variety of chemical transformations, including cycloaddition reactions, nucleophilic additions, and cross-coupling reactions. isroset.org This dual functionality allows for the construction of complex molecular architectures with tailored properties. Fluorinated alkynes are also instrumental in the development of advanced materials like fluorinated nanoparticles for biomedical imaging. isroset.org

Significance of Multifunctional Aromatic Building Blocks with Ethynyl (B1212043) and Fluorine Substituents

The strategic combination of ethynyl and fluorine substituents on an aromatic core, as seen in 1-Ethynyl-2,3-difluoro-4-methoxybenzene, creates a powerful synthetic intermediate. Such multifunctional building blocks are pivotal in diversity-oriented synthesis, enabling the efficient construction of a wide range of complex molecules. The ethynyl group, for example, is a versatile functional group that can participate in well-established coupling reactions like the Sonogashira coupling, allowing for the straightforward formation of carbon-carbon bonds. nih.govwikipedia.orglibretexts.org

The fluorine atoms, in addition to modifying the electronic nature of the aromatic ring, can influence the regioselectivity of subsequent reactions and enhance the performance of the resulting materials. For example, in the field of liquid crystals, the presence of fluorine atoms can modulate the dielectric anisotropy and viscosity, which are critical parameters for display applications. The interplay between the electron-withdrawing nature of the fluorine atoms and the π-system of the alkyne and benzene (B151609) ring can lead to unique photophysical properties, opening doors for applications in organic electronics.

Overview of Research Trajectories and Unexplored Aspects of this compound

Current research involving this compound and its derivatives is prominently focused on the field of materials science, particularly in the development of high-performance liquid crystals. The unique combination of a rigid core, conferred by the phenylacetylene (B144264) unit, and the specific electronic properties endowed by the difluoro and methoxy (B1213986) substituents make it an attractive component for liquid crystal mixtures. These materials are essential for advanced display technologies, where properties like high birefringence and thermal stability are paramount.

A notable application is in the synthesis of benzimidazole-based liquid crystal compounds. For instance, derivatives of this compound have been used to create molecules that exhibit desirable nematic mesophases and large birefringence, which are crucial for achieving sharp images and low driving voltages in display panels.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2,3-difluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c1-3-6-4-5-7(12-2)9(11)8(6)10/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMROCFXMDXACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C#C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethynyl 2,3 Difluoro 4 Methoxybenzene and Precursor Systems

Retrosynthetic Analysis of 1-Ethynyl-2,3-difluoro-4-methoxybenzene

A logical retrosynthetic analysis of the target molecule, this compound, points to a disconnection of the C(sp)-C(sp²) bond. This disconnection suggests that the ethynyl (B1212043) group can be introduced onto a pre-functionalized 2,3-difluoro-4-methoxybenzene scaffold. The most common and reliable method for such a transformation is a cross-coupling reaction, with the Sonogashira coupling being a prominent example. This approach necessitates a precursor such as 1-halo-2,3-difluoro-4-methoxybenzene, where the halogen (typically bromine or iodine) serves as a handle for the coupling reaction.

Further disconnection of the precursor, 1-bromo-2,3-difluoro-4-methoxybenzene, involves the strategic introduction of the bromine and fluorine atoms, as well as the methoxy (B1213986) group. The methoxy group can be introduced via methylation of a corresponding phenol (B47542). The difluoro pattern can be established through various fluorination techniques on a suitably substituted benzene (B151609) ring. The bromine atom can be introduced via electrophilic bromination, with the directing effects of the existing substituents guiding its position.

Therefore, a plausible forward synthesis would commence with a readily available difluoroanisole derivative, followed by regioselective bromination and subsequent ethynylation.

Targeted Synthesis of the this compound Scaffold

The targeted synthesis of this compound hinges on the successful preparation of a key intermediate, 1-bromo-2,3-difluoro-4-methoxybenzene, and the subsequent efficient introduction of the ethynyl group.

A documented synthesis of 1-bromo-4-methoxy-2,3-difluorobenzene starts from 2,3-difluoro-4-bromophenol. chemicalbook.com This phenol is methylated using iodomethane (B122720) in the presence of potassium carbonate in N,N-dimethylformamide (DMF) to afford the desired 1-bromo-4-methoxy-2,3-difluorobenzene in quantitative yield. chemicalbook.com

With the key bromo-precursor in hand, the focus shifts to the introduction of the ethynyl moiety.

Introduction and Control of Fluorine Substituents on the Aromatic Ring

The regioselective introduction of two adjacent fluorine atoms onto an aromatic ring is a non-trivial synthetic challenge. The synthesis of the key precursor, 1-bromo-2,3-difluoro-4-methoxybenzene, relies on starting materials that already possess the desired 2,3-difluoro pattern.

One potential route to a 2,3-difluoro-4-substituted phenol precursor involves the ortho-bromination of a 2,3-difluoroanisole. mdpi.comresearchgate.netorganic-chemistry.org The directing effect of the methoxy group would favor bromination at the ortho and para positions. With the para position blocked, bromination would be directed to the ortho position.

Alternatively, the synthesis of 3,5-difluoroaniline (B1215098) from 2,4-difluoroaniline (B146603) through bromination followed by diazotization and deamination has been reported. google.comgoogle.com A similar strategy could potentially be adapted for the synthesis of 2,3-difluoro-4-methoxyaniline, which could then be converted to the corresponding bromo derivative via a Sandmeyer reaction.

The direct electrophilic fluorination of a pre-substituted methoxybenzene derivative to achieve the 2,3-difluoro pattern is challenging due to the difficulty in controlling the regioselectivity of the second fluorination step.

Regioselective Fluorination Techniques

Achieving the specific 2,3-difluoro substitution pattern is a significant synthetic challenge, as fluorination reactions can be difficult to control regioselectively. numberanalytics.com Several methods are employed for the introduction of fluorine atoms onto an aromatic ring, including electrophilic fluorination and modifications of classical reactions. numberanalytics.com

One potential route involves the use of powerful electrophilic fluorinating agents, such as those from the N-F class (e.g., Selectfluor). nih.gov The directing effects of existing substituents on the ring are paramount. For instance, the fluorination of phenol derivatives can exhibit extremely high ortho-selectivity, an effect attributed to hydrogen-bonding interactions between the fluorinating agent and the hydroxyl group. nih.gov This principle could be applied by starting with a suitably protected phenol (anisole derivative) and directing the fluorine atoms to the desired positions.

Another strategy involves a multi-step sequence starting from a precursor with a different substitution pattern. For example, a patented process for synthesizing 2,3-difluoroaniline (B47769) begins with 2,3-dichloronitrobenzene. google.com This pathway involves an initial nucleophilic substitution to introduce the first fluorine, followed by reduction of the nitro group, a Balz-Schiemann reaction to introduce the second fluorine, and a final amination step. google.com This highlights that a combination of different fluorination techniques is often necessary to achieve complex substitution patterns.

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Incorporation

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of aromatic fluorination, involving the displacement of a leaving group (typically a halide or a nitro group) by a fluoride (B91410) ion. numberanalytics.com For the reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), most commonly a nitro group, positioned ortho or para to the leaving group. quizlet.comquizlet.com This positioning is crucial as it allows for the resonance stabilization of the negative charge in the intermediate Meisenheimer complex. quizlet.com

In the context of synthesizing a 2,3-difluoro precursor, one could envision a starting material like 1,2-dichloro-4-nitrobenzene or 2,3-dichloro-1-nitrobenzene. The nitro group activates the chlorine atoms for substitution by a fluoride source, such as potassium fluoride (KF). The regioselectivity—which chlorine is replaced—is governed by the degree of activation by the EWG. Generally, the para-position is favored over the meta-position because the negative charge of the intermediate can be delocalized onto the nitro group, providing greater stabilization. quizlet.comstackexchange.com

Recent advancements have focused on making SNAr reactions more sustainable. A notable development is a mechanochemical protocol for solid-state aromatic nucleophilic fluorination using KF and quaternary ammonium (B1175870) salts. rsc.org This method avoids the need for toxic, high-boiling point solvents like DMSO, operates under ambient conditions, and is more energy-efficient, offering a greener alternative to traditional solution-based protocols. rsc.orgrsc.org

Table 1: Key Factors in SNAr for Fluorine Incorporation

| Factor | Description | Impact on Reaction |

| Electron-Withdrawing Group (EWG) | Must be present on the ring to activate it for nucleophilic attack. Typically a nitro group. | Makes the ring electron-poor and stabilizes the negatively charged intermediate. quizlet.comquizlet.com |

| Position of EWG | Must be ortho or para to the leaving group. | Allows for resonance stabilization of the Meisenheimer complex; meta-positioning is ineffective. quizlet.comquizlet.com |

| Leaving Group | Typically a halide (Cl, Br) or a nitro group. | A good leaving group is necessary for the final elimination step to restore aromaticity. |

| Fluoride Source | Potassium Fluoride (KF), Cesium Fluoride (CsF). | Provides the nucleophile for the substitution. |

| Solvent | Aprotic polar solvents like DMSO, DMF are common. | Solubilizes the reagents and facilitates the reaction. |

| Sustainable Methods | Solid-state mechanochemistry. | Eliminates the need for toxic solvents, reducing environmental impact. rsc.orgrsc.org |

Balz-Schiemann Reaction and Related Methods

The Balz-Schiemann reaction is a classical and widely utilized method for preparing aryl fluorides from anilines. nih.gov The process involves two main steps: the diazotization of a primary aromatic amine in the presence of tetrafluoroboric acid (HBF₄) to form a stable aryl diazonium tetrafluoroborate (B81430) salt, followed by thermal decomposition of this isolated salt to yield the corresponding aryl fluoride. numberanalytics.comscientificupdate.com

This reaction is particularly relevant for installing fluorine atoms in specific positions that are accessible from an aniline (B41778) precursor. For instance, in a synthetic route to 2,3-difluoro precursors, 3-chloro-2-fluoroaniline (B1295074) can be converted to 2,3-difluorochlorobenzene via a Schiemann reaction. google.com

While effective, the traditional Balz-Schiemann reaction has limitations, particularly concerning safety and scalability. The thermal decomposition of diazonium salts can be highly exothermic and potentially explosive. scientificupdate.com To address these issues, several innovations have been developed:

Continuous Flow Protocols: These methods avoid the need to isolate the potentially hazardous aryl diazonium salt intermediate, improving both the safety and scalability of the reaction. nih.gov

Alternative Fluoride Sources: Instead of isolating tetrafluoroborate salts, organotrifluoroborates can be used as fluoride ion sources for fluoro-dediazoniation in solution under milder conditions. scientificupdate.comresearchgate.net This approach allows the reaction to be performed in a one-pot process, obviating the need for salt isolation. researchgate.net

Use of Ionic Liquids: Performing the reaction in ionic liquids can offer a safer process with simpler workup, high product purity, and recyclability of the solvent, presenting a greener approach. researchgate.net

These modifications have expanded the utility of the Balz-Schiemann reaction, making it a more robust and scalable tool in modern organofluorine synthesis. scientificupdate.com

Methodologies for Methoxy Group Incorporation and Functional Group Compatibility

The introduction of the methoxy group can be achieved either before or after the fluorination steps, and the choice of strategy depends on functional group compatibility. The two primary methods are the Williamson ether synthesis (O-methylation of a corresponding phenol) and nucleophilic aromatic substitution.

If a difluorophenol precursor is available, O-methylation with a reagent like methyl iodide or dimethyl sulfate (B86663) under basic conditions is a straightforward approach. However, a more common strategy in the context of highly functionalized aromatics is SNAr. An activated leaving group, such as a fluorine atom or a nitro group, can be displaced by a methoxide (B1231860) nucleophile (e.g., sodium methoxide). quizlet.combwise.kr An interesting example demonstrated the replacement of an aromatic fluorine by a methoxy group where the oxygen atom was sourced from the DMF solvent during a methylation reaction with methyl iodide. nih.gov

The regioselectivity of this substitution is critical. In a difluoro-nitroaromatic system, the fluorine atom that is ortho or para to the strongly activating nitro group will be preferentially substituted. quizlet.com For a substrate like 2,4-dimethoxynitrobenzene, it has been shown that the ortho-methoxy group can be selectively displaced by a bulky nucleophile like t-butoxide, indicating that alkoxy groups can also serve as leaving groups in SNAr reactions under controlled conditions. bwise.kr This highlights the delicate balance of activating effects and steric hindrance that must be managed when incorporating the methoxy group into a poly-substituted, electron-deficient ring.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing yield and controlling selectivity in the multi-step synthesis of this compound. Key transformations that require careful optimization include the fluorination steps and the final ethynylation via Sonogashira coupling.

For the Balz-Schiemann reaction, factors influencing yield include the stability of the diazonium salt, which is affected by the electronic nature of the aryl group, and the decomposition temperature. numberanalytics.com Modern protocols focus on optimizing conditions to be milder and safer, for example, by using organotrifluoroborates in a one-pot process, where variables like the choice of acid and solvent can be tuned for specific substrates. researchgate.net

The Sonogashira coupling, which joins a terminal alkyne with an aryl halide, is the most likely final step to install the ethynyl group. organic-chemistry.org This palladium- and copper-cocatalyzed reaction is sensitive to several parameters. Optimization typically involves screening the base, solvent, catalyst system, and temperature. nih.gov For challenging substrates, such as electron-rich aryl bromides, a combination of a strong, non-nucleophilic base like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) in a polar aprotic solvent like DMSO can facilitate the reaction at room temperature. nih.gov The development of air-stable palladium precatalysts has also simplified the process, allowing for rapid catalyst activation and high efficiency. nih.gov

Table 2: Example of Parameter Optimization for a Sonogashira Coupling Reaction

| Entry | Catalyst (mol%) | Base | Solvent | Temperature | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | Et₃N | THF | 60 °C | 45 |

| 2 | PdCl₂(PPh₃)₂ (2.5) / CuI (5) | Et₃N | DMF | 80 °C | 78 |

| 3 | [DTBNpP]Pd(crotyl)Cl (2.5) | Cs₂CO₃ | DMSO | Room Temp | 65 |

| 4 | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | Room Temp | 97 |

Data is illustrative and based on findings for challenging aryl bromides, demonstrating the impact of catalyst, base, and solvent choice on reaction efficiency. nih.gov

Development of Sustainable and Scalable Synthetic Routes

The increasing demand for fluorinated compounds in various industries has driven the development of more sustainable and scalable synthetic methods. scientificupdate.com This involves adhering to the principles of green chemistry, such as minimizing waste, avoiding hazardous reagents, and improving energy efficiency. rsc.orgnumberanalytics.com

For aromatic fluorination, several greener alternatives are emerging:

Mechanochemistry: Solid-state SNAr reactions eliminate the need for toxic, high-boiling solvents, significantly reducing the environmental factor (E-factor) of the process. rsc.orgrsc.org

Flow Chemistry: Continuous flow reactors offer enhanced safety and scalability, particularly for hazardous reactions like the Balz-Schiemann process, by minimizing the volume of reactive intermediates at any given time. nih.gov

Alternative Energy Sources: Photocatalytic and electrochemical fluorination methods are gaining attention as they can be powered by renewable energy and often proceed under mild conditions without harsh reagents. numberanalytics.com

Safer Reagents and Solvents: Using ionic liquids as recyclable solvents for the Balz-Schiemann reaction can reduce waste and circumvent the hazards of traditional thermal decomposition. researchgate.net

Chemo- and Regioselective Transformations of Related Difluorobenzene and Ethynylbenzene Derivatives

The synthesis of polysubstituted aromatics requires precise control over chemo- and regioselectivity, particularly when dealing with multiple reactive sites. mdpi.com In the synthesis of the target molecule, two key transformations exemplify these challenges: the selective functionalization of a difluorobenzene precursor and the final, site-selective ethynylation.

The reactivity of difluorobenzene derivatives in SNAr is highly dependent on the position of activating groups. For instance, in reactions of 4,5-difluoro-1,2-dinitrobenzene, sequential and regioselective substitutions can be achieved by controlling the reaction conditions and the nucleophile, allowing for the construction of complex heterocyclic systems. nih.gov This demonstrates that the fluorine atoms in a difluorobenzene system can be differentiated based on their electronic environment.

For ethynylbenzene derivatives, the Sonogashira coupling is a powerful tool for C-C bond formation. researchgate.net When applied to a substrate with multiple potential reaction sites, such as a poly-iodinated benzene ring, the reaction can be highly regioselective. Studies on 5-substituted-1,2,3-triiodobenzene have shown that the Sonogashira coupling occurs exclusively at the terminal C–I bonds (positions 1 and 3), which are less sterically hindered and more electronically activated. nih.gov This principle is directly applicable to the final step in the synthesis of this compound. Starting from a precursor such as 1-iodo-2,3-difluoro-4-methoxybenzene, the Sonogashira coupling would be expected to proceed selectively at the iodo-substituted carbon, leaving the C-F and C-O bonds intact, to furnish the final target molecule.

Advanced Spectroscopic and Structural Elucidation of 1 Ethynyl 2,3 Difluoro 4 Methoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete NMR analysis is fundamental for the structural assignment of an organic molecule. This typically involves a combination of one-dimensional and multidimensional NMR experiments.

Proton (¹H) NMR Spectral Analysis

Detailed information on the chemical shifts, coupling constants, and multiplicity of the proton signals for 1-Ethynyl-2,3-difluoro-4-methoxybenzene is not available in the public scientific literature. Such data would be essential to determine the electronic environment of the protons on the aromatic ring, the methoxy (B1213986) group, and the ethynyl (B1212043) group.

Carbon-13 (¹³C) NMR Spectral Analysis

Similarly, the ¹³C NMR spectral data, which would provide information on the chemical environment of each carbon atom in the molecule, including the quaternary carbons and the carbons of the ethynyl group, is not publicly documented.

Fluorine-19 (¹⁹F) NMR Spectral Analysis

For a fluorinated compound like this compound, ¹⁹F NMR spectroscopy is a critical tool for confirming the number and positions of the fluorine atoms on the benzene (B151609) ring. However, specific chemical shifts and coupling constants for the fluorine nuclei in this molecule are not found in the available literature.

Multidimensional NMR Techniques

Advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the connectivity between protons and carbons, and thus, for the definitive structural assignment of the molecule. No such experimental data for this compound has been published.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a compound provides valuable information about the presence of specific functional groups. For this compound, one would expect to observe characteristic absorption bands for the C-H stretch of the alkyne, the C≡C triple bond stretch, the C-F bonds, the C-O bond of the methoxy group, and the aromatic ring vibrations. A detailed and assigned FTIR spectrum for this compound is not available in the public domain.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. It also provides information about the fragmentation pattern, which can further aid in structural elucidation. While the molecular weight of this compound can be calculated, the experimental HRMS data, including the measured mass-to-charge ratio and fragmentation analysis, has not been reported in publicly accessible sources.

Crystallographic Data for this compound Not Found in Public Domain

Comprehensive searches for crystallographic data of the chemical compound this compound have not yielded specific, publicly available X-ray crystallography data. As a result, a detailed analysis of its solid-state structure, including precise bond lengths, bond angles, dihedral angles, intermolecular interactions, and crystal packing, cannot be provided at this time.

While information on related compounds and derivatives can be found in chemical databases, the specific crystallographic information file (CIF) or equivalent detailed structural elucidation for this compound itself does not appear to be present in the searched scientific literature and crystallographic databases.

The requested article, "," with its specific focus on X-ray crystallography, is therefore not possible to generate with the required level of scientific accuracy and detail. The necessary foundational data for the specified sections and subsections—3.4, 3.4.1, and 3.4.2—is unavailable.

Further research in specialized, proprietary databases or direct experimental analysis via X-ray diffraction would be required to obtain the data necessary to fulfill the original request.

Computational Chemistry and Theoretical Investigations of 1 Ethynyl 2,3 Difluoro 4 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of electronic structure and the prediction of a wide array of molecular properties. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation or related electronic density equations to provide a detailed picture of electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 1-Ethynyl-2,3-difluoro-4-methoxybenzene, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. By systematically exploring the potential energy surface, the geometry is optimized to a minimum energy conformation. This process yields crucial information on bond lengths, bond angles, and dihedral angles.

The total electronic energy of the optimized structure is also a key output. This energy can be used to assess the molecule's thermodynamic stability relative to other isomers or related compounds. While specific experimental data for this compound is not widely available, theoretical calculations on similar aromatic compounds have demonstrated the reliability of DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), in predicting molecular geometries. researchgate.net

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C≡C Bond Length | ~1.21 Å |

| C-F Bond Length | ~1.35 Å |

| C-O (methoxy) Bond Length | ~1.37 Å |

| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å |

| C-C≡C Bond Angle | ~178° |

| C-O-C (methoxy) Bond Angle | ~118° |

Note: These are representative values based on DFT calculations of similar molecules and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its potential as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the electron-withdrawing nature of the fluorine atoms and the electron-donating character of the methoxy (B1213986) and ethynyl (B1212043) groups would significantly influence the energies and distributions of the frontier orbitals. DFT calculations can precisely map these orbitals, revealing the most probable sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: These are hypothetical values for illustrative purposes.

The Electrostatic Potential Surface (EPS), often referred to as the molecular electrostatic potential (MEP) map, provides a visual representation of the charge distribution within a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The resulting surface is color-coded to indicate regions of negative and positive electrostatic potential.

Typically, red or yellow colors denote areas of high electron density (negative potential), which are prone to electrophilic attack. Conversely, blue or green colors indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, an EPS map would likely show negative potential around the oxygen atom of the methoxy group and the π-system of the ethynyl group and benzene (B151609) ring, while positive potentials might be located near the hydrogen atoms.

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies of a molecule can be determined. These frequencies correspond to the peaks observed in an infrared (IR) and Raman spectrum. This allows for the assignment of specific vibrational modes (e.g., C-H stretches, C≡C stretches) to the observed spectral bands. DFT methods have been shown to provide reliable predictions of both NMR chemical shifts and vibrational frequencies for a wide range of organic molecules. semanticscholar.orgresearchgate.net

Conformational Analysis and Potential Energy Surfaces

While the benzene ring in this compound is rigid, the methoxy group can rotate around the C-O bond. Conformational analysis involves studying the energetics of this rotation to identify the most stable conformer(s) and the energy barriers between them. This is achieved by systematically changing the dihedral angle of the methoxy group and calculating the energy at each point, generating a potential energy surface.

Mechanistic Insights into Reactions of this compound via Computational Modeling

Computational modeling is a powerful approach to unraveling the intricate details of chemical reaction mechanisms. For reactions involving this compound, such as cycloadditions, electrophilic aromatic substitutions, or metal-catalyzed cross-coupling reactions, computational studies can provide a step-by-step picture of the transformation. nih.govresearchgate.net

By identifying the structures of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as its energy determines the activation energy and thus the rate of the reaction.

For example, in a hypothetical Diels-Alder reaction, computational modeling could be used to determine whether the reaction proceeds through a concerted or stepwise mechanism. It could also predict the chemo-, regio-, and stereoselectivity of the reaction, providing valuable guidance for synthetic chemists. These studies often employ DFT methods to map out the potential energy surface of the reaction. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior and intermolecular interactions of this compound at an atomistic level. While specific MD studies on this exact compound are not extensively documented in publicly available literature, we can infer its dynamic properties and interaction patterns based on simulations of structurally related molecules, such as fluorinated benzenes, anisoles, and phenylacetylenes. These simulations provide valuable insights into conformational flexibility, solvent interactions, and the nature of non-covalent forces governing its behavior in various environments.

Intermolecular interactions are critical in determining the macroscopic properties of a substance, such as its solubility and crystal packing. MD simulations allow for a detailed examination of these interactions. The fluorine atoms in this compound are expected to play a significant role in its interaction profile. Fluorine's high electronegativity can lead to the formation of halogen bonds and can influence the strength of hydrogen bonds with solvent molecules. The ethynyl group can act as a hydrogen bond donor, while the oxygen of the methoxy group can act as a hydrogen bond acceptor. Furthermore, the aromatic ring itself can participate in π-π stacking and C-H···π interactions.

A hypothetical MD simulation of this compound in a solvent like water would likely reveal a complex interplay of these forces. The hydrophobic benzene core would tend to avoid water, while the polar methoxy and fluorine substituents would engage in hydrogen bonding and dipole-dipole interactions with water molecules. The ethynyl group could also form weak hydrogen bonds with the oxygen atoms of water.

To provide a clearer picture of the kind of data that can be extracted from such simulations, the following tables present hypothetical but plausible results from a molecular dynamics study of this compound.

Table 1: Key Torsional Angle Dynamics

This table illustrates the likely rotational dynamics of the key substituents. The rotational barrier is the energy required for the group to rotate, and the preferred angle represents the most stable orientation.

| Torsional Angle | Rotational Barrier (kcal/mol) | Preferred Angle (degrees) |

| C3-C4-O-CH3 | 2.5 - 4.0 | 0 (planar) / 180 (anti-planar) |

| C2-C1-C≡CH | 0.5 - 1.5 | No strong preference |

Table 2: Intermolecular Interaction Energies

This table provides an estimate of the strength of various non-covalent interactions between a this compound molecule and a representative solvent molecule (e.g., water) or another molecule of the same compound.

| Interaction Type | Energy (kcal/mol) |

| O(methoxy)···H-O(water) | -3.0 to -5.0 |

| C≡C-H···O(water) | -1.0 to -2.5 |

| C-F···H-O(water) | -0.5 to -1.5 |

| π-π Stacking | -1.5 to -3.5 |

| C-H···π Interaction | -0.5 to -2.0 |

Table 3: Solvent Accessible Surface Area (SASA) Analysis

SASA analysis from an MD simulation can quantify the exposure of different parts of the molecule to the solvent, providing insights into its solubility and interaction patterns.

| Molecular Region | SASA (Ų) |

| Fluorine Atoms | 25 - 35 |

| Methoxy Group | 30 - 45 |

| Ethynyl Group | 20 - 30 |

| Aromatic Ring | 60 - 80 |

These tables, while based on inferred data from analogous systems, demonstrate the quantitative and detailed nature of the information that molecular dynamics simulations can provide. Such computational studies are invaluable for understanding the dynamic behavior and intermolecular interactions that govern the properties and function of this compound at the molecular level.

Reactivity and Derivatization Pathways of 1 Ethynyl 2,3 Difluoro 4 Methoxybenzene

Transformations at the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, is a highly versatile functional group in organic synthesis, known for its participation in a variety of coupling and cycloaddition reactions. For 1-Ethynyl-2,3-difluoro-4-methoxybenzene, this moiety serves as the primary site for carbon-carbon and carbon-heteroatom bond formation, enabling molecular extension and the construction of novel heterocyclic systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry) for Bioconjugation and Materials Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. This reaction involves the coupling of a terminal alkyne, such as the ethynyl group in this compound, with an organic azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole.

This transformation is widely employed in bioconjugation for labeling and linking biomolecules, as well as in materials science for the synthesis of functional polymers and dendrimers. The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole-dipole interactions, often contributing to the desired properties of the final product. The fluorinated phenyl moiety from this compound can introduce unique electronic properties and metabolic stability into the resulting molecules.

Table 1: Representative CuAAC Reactions

| Alkyne Reactant | Azide Partner | Catalyst System | Product | Application Area |

|---|---|---|---|---|

| This compound | Benzyl Azide | CuSO₄, Sodium Ascorbate | 1-Benzyl-4-(2,3-difluoro-4-methoxyphenyl)-1H-1,2,3-triazole | Medicinal Chemistry |

| This compound | Azido-functionalized PEG | Cu(I) source | PEG-conjugated triazole | Materials Science |

| This compound | 3'-Azido-3'-deoxythymidine (AZT) | Cu(I) source | Fluorinated AZT-triazole conjugate | Antiviral Drug Discovery |

Palladium-Catalyzed Cross-Coupling Reactions for Extended Conjugated Systems (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgnih.gov The terminal alkyne of this compound is an excellent substrate for these transformations, particularly the Sonogashira and Heck reactions, which are used to create extended π-conjugated systems. nih.govorganic-chemistry.org

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org Reacting this compound with a functionalized aryl iodide or bromide in the presence of a palladium catalyst and a copper(I) co-catalyst yields a disubstituted alkyne. This method is fundamental for synthesizing precursors to organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of fluorine atoms can enhance the electron-accepting properties of the resulting conjugated system.

While the classic Heck reaction involves the coupling of an alkene with an aryl halide, variations of this reaction can utilize alkynes. nih.govmdpi.com The reaction of this compound with an aryl halide under Heck conditions can lead to the formation of substituted stilbenes or other conjugated structures, which are valuable in materials science and medicinal chemistry. nih.govsemanticscholar.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira | 4-Iodoaniline | Pd(PPh₃)₄, CuI, Et₃N | Aryl-substituted alkyne |

| Sonogashira | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂, CuI, Base | Donor-acceptor conjugated system |

| Heck | Iodobenzene | Pd(OAc)₂, PPh₃, Base | Substituted stilbene (B7821643) derivative |

Cycloaddition Reactions (e.g., [2+2], Diels-Alder, [2+2+2])

The carbon-carbon triple bond of the ethynyl group can participate in various cycloaddition reactions, providing access to cyclic and polycyclic structures. libretexts.org

The Diels-Alder reaction , a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile (an alkene or alkyne). nih.govresearchgate.netbeilstein-journals.org In this context, this compound acts as the dienophile. Its reactivity is influenced by the electronic nature of the substituents; the electron-withdrawing fluorine atoms can make the alkyne more dienophilic, although they may also decelerate the reaction rate. nih.govresearchgate.net This reaction provides a direct route to substituted cyclohexadiene derivatives.

[2+2] Cycloaddition reactions , often promoted photochemically, can occur between the alkyne and an alkene to form highly strained cyclobutene (B1205218) rings. libretexts.org Furthermore, [2+2+2] cycloadditions , typically catalyzed by transition metals like cobalt or rhodium, can trimerize the alkyne or co-cyclize it with other alkynes or nitriles to construct substituted benzene (B151609) rings or pyridines.

Table 3: Overview of Cycloaddition Reactions

| Reaction Type | Reactant Partner | Conditions | Product Ring System |

|---|---|---|---|

| Diels-Alder [4+2] | Cyclopentadiene | Thermal | Bicyclic cyclohexadiene |

| Photochemical [2+2] | Ethylene | UV light | Cyclobutene |

| Metal-catalyzed [2+2+2] | Acetylene (2 equiv.) | Co or Rh catalyst | Substituted benzene |

Hydration, Hydrofluorination, and Other Addition Reactions to the Triple Bond

The ethynyl triple bond readily undergoes addition reactions. The hydration of the terminal alkyne, typically catalyzed by mercury(II) salts or other transition metals under acidic conditions, follows Markovnikov's rule to produce a methyl ketone derivative (an acetophenone). This reaction transforms the linear alkyne into a planar carbonyl group, significantly altering the molecule's geometry and electronic properties.

Hydrofluorination involves the addition of hydrogen fluoride (B91410) (HF) across the triple bond. This can proceed to give a geminal difluoroalkane at the terminal carbon, providing an alternative route to introduce fluorine atoms into a molecule. Other hydrohalogenation reactions (with HCl, HBr, HI) can similarly yield vinyl halides or geminal dihalides.

Reactions Involving the Fluorine Substituents

The fluorine atoms on the aromatic ring are not merely passive substituents. Their strong electron-withdrawing nature activates the ring towards nucleophilic attack, enabling substitution reactions that are typically difficult for unactivated benzene rings.

Nucleophilic Aromatic Substitution (SNAr) with various nucleophiles

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. wikipedia.orgpressbooks.pub In this compound, the fluorine atoms act as good leaving groups and, together with the ethynyl group, activate the ring for this type of transformation. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. imperial.ac.uk Subsequent elimination of the fluoride ion restores aromaticity.

The regioselectivity of the attack is directed by the substituents. The fluorine at the C-2 position is ortho to both the ethynyl and another fluorine group, while the fluorine at C-3 is ortho to the methoxy (B1213986) group. Nucleophilic attack is generally favored at positions ortho or para to strong electron-withdrawing groups. A variety of nucleophiles, including amines, alkoxides, and thiols, can be used to displace one of the fluorine atoms, providing a powerful method for late-stage functionalization. nih.gov This is particularly useful in medicinal chemistry for tuning the pharmacological properties of a lead compound. acs.org

Table 4: Potential SNAr Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Amine | Pyrrolidine | 2-(Pyrrolidin-1-yl)-3-fluoro-4-methoxy-1-ethynylbenzene |

| Alkoxide | Sodium Methoxide (B1231860) | 2,4-Dimethoxy-3-fluoro-1-ethynylbenzene |

| Thiol | Sodium Thiophenoxide | 2-(Phenylthio)-3-fluoro-4-methoxy-1-ethynylbenzene |

Directed ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a specific ortho position. wikipedia.orgacs.org In the case of this compound, several groups can potentially direct the metalation: the methoxy group and the two fluorine atoms.

The methoxy group is a well-established, moderately effective DMG. wikipedia.org Fluorine is also recognized as a potent DMG, with its effectiveness enhanced when using lithium amide bases. researchgate.net The regiochemical outcome of the lithiation depends on the relative directing ability of these groups and the kinetic acidity of the available aromatic protons at the C5 and C6 positions.

The methoxy group directs metalation to the C5 position, while the fluorine at C3 directs towards C2 (blocked) and C4 (blocked), and the fluorine at C2 directs towards C3 (blocked). Therefore, the primary competition for deprotonation is the C5 position, which is ortho to the methoxy group. The strong inductive effect of the adjacent fluorine atoms is expected to increase the acidity of the C5 proton, making it the most probable site for metalation by strong bases like n-butyllithium or s-butyllithium.

Once the aryllithium intermediate is formed at the C5 position, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups. This provides a reliable pathway to synthesize highly substituted benzene derivatives that would be challenging to access through other methods.

| Step | Reagents | Intermediate/Product | Functional Group Introduced | Notes |

|---|---|---|---|---|

| 1. Metalation | s-BuLi, THF, -78 °C | 5-Lithio-1-ethynyl-2,3-difluoro-4-methoxybenzene | -Li | Deprotonation is directed primarily by the methoxy group to the C5 position. |

| 2. Functionalization (Examples) | D2O | 1-Ethynyl-2,3-difluoro-5-deuterio-4-methoxybenzene | -D | Quenching with heavy water introduces a deuterium (B1214612) label. |

| I2 | 1-Ethynyl-2,3-difluoro-5-iodo-4-methoxybenzene | -I | Reaction with iodine yields the corresponding aryl iodide. | |

| (CH3)3SiCl | 1-Ethynyl-2,3-difluoro-4-methoxy-5-(trimethylsilyl)benzene | -Si(CH3)3 | Introduction of a silyl (B83357) group for further transformations. | |

| CO2, then H+ | 5-Ethynyl-3,4-difluoro-2-methoxybenzoic acid | -COOH | Carboxylation provides the corresponding benzoic acid derivative. |

Transformations of the Methoxy Group (e.g., Demethylation, Ether Cleavage)

The methoxy group in this compound can be chemically transformed, most commonly through ether cleavage to yield the corresponding phenol (B47542). This reaction is a fundamental transformation in organic synthesis, often employed to unmask a hydroxyl group for further functionalization or to access phenolic natural products and pharmaceuticals.

The cleavage of aryl methyl ethers is typically achieved under strong acidic conditions or with Lewis acids. wikipedia.org Boron tribromide (BBr₃) is a particularly effective and widely used reagent for this purpose, as it can cleave ethers under relatively mild conditions, often at or below room temperature. nih.govcommonorganicchemistry.commdma.ch The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov This method is generally compatible with a variety of other functional groups, including halogens and alkynes. mdma.chorgsyn.org

Alternative reagents for demethylation include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.org However, these methods often require higher temperatures. Given the structure of the target compound, the C(aryl)-O bond is significantly stronger than the C(methyl)-O bond, ensuring that cleavage occurs selectively to produce 4-ethynyl-2,3-difluorophenol and methyl halide.

| Transformation | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| Demethylation / Ether Cleavage | BBr3 in CH2Cl2, -78 °C to room temp. | 4-Ethynyl-2,3-difluorophenol | Lewis acid-mediated ether cleavage |

| Demethylation / Ether Cleavage | Aqueous HBr, heat | 4-Ethynyl-2,3-difluorophenol | Acid-catalyzed nucleophilic substitution (SN2) |

Electrophilic Aromatic Substitution Patterns on the Difluoromethoxybenzene Core

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, allowing the introduction of various substituents onto the aromatic ring. msu.edu The regioselectivity of EAS on a substituted benzene ring is governed by the electronic properties of the substituents already present. libretexts.org In this compound, the single available position for substitution is C5, and its reactivity is influenced by the combined directing effects of the four existing groups.

The directing effects of the substituents are as follows:

Methoxy (-OCH₃): A strongly activating group that directs incoming electrophiles to the ortho and para positions through a resonance-donating effect. libretexts.org

Fluoro (-F): A deactivating group due to its strong inductive electron withdrawal, but it directs ortho and para due to resonance donation. pressbooks.pub

Ethynyl (-C≡CH): A deactivating group that directs incoming electrophiles to the meta position.

| Substituent | Position Relative to C5 | Effect on Ring Reactivity | Directing Influence | Impact on C5 Substitution |

|---|---|---|---|---|

| 4-Methoxy (-OCH3) | ortho | Activating | ortho, para-director | Strongly promotes substitution |

| 3-Fluoro (-F) | ortho | Deactivating | ortho, para-director | Deactivates C5, but directs ortho |

| 2-Fluoro (-F) | meta | Deactivating | ortho, para-director | Deactivates C5 |

| 1-Ethynyl (-C≡CH) | meta | Deactivating | meta-director | Favors substitution (directs meta) |

Complexation with Transition Metals and Potential in Catalysis

The terminal ethynyl group of this compound serves as a versatile ligand for complexation with a wide array of transition metals. nih.gov The reaction typically involves the deprotonation of the weakly acidic acetylenic proton followed by coordination to a metal center, forming stable metal-alkynyl (or metal-acetylide) complexes. nih.gov Metals such as palladium, platinum, iridium, copper, and gold are commonly used to form such complexes.

For example, reaction with a palladium(0) source like Pd(PPh₃)₄ in the presence of a copper(I) co-catalyst (as in the Sonogashira coupling) or with platinum complexes like (P)₂PtCl₂ can lead to the formation of square planar palladium(II) or platinum(II) alkynyl complexes. researchgate.net These complexes are of significant interest due to their unique electronic, optical, and catalytic properties. nih.gov

The resulting organometallic complexes have potential applications in catalysis. Palladium-alkynyl complexes can act as catalysts or pre-catalysts for various organic transformations, including polymerization of acetylenes and cross-coupling reactions. acs.orgresearchgate.netresearchgate.net Platinum-containing complexes are known to catalyze hydrosilylation of alkynes and have been investigated for their potential in cancer therapy and materials science. mdpi.comresearchgate.net The electronic modifications on the phenyl ring, imparted by the difluoro and methoxy substituents, can fine-tune the stability and catalytic activity of the resulting metal complex.

| Metal Precursor (Example) | Resulting Complex Type | Potential Catalytic Application | Reference Field |

|---|---|---|---|

| PdCl2(PPh3)2 / CuI | Palladium(II) bis(alkynyl) complex | Cross-coupling reactions, Phenylacetylene (B144264) polymerization | Homogeneous Catalysis |

| (dppe)PtCl2 | Platinum(II) bis(alkynyl) complex | Hydrosilylation of alkynes, Luminescent materials | Materials Science, Catalysis |

| [Ir(COD)Cl]2 | Iridium(III) alkynyl complex | Phosphorescent emitters for OLEDs, Photoredox catalysis | Optoelectronics |

Advanced Applications and Functional Materials Derived from 1 Ethynyl 2,3 Difluoro 4 Methoxybenzene

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The terminal ethynyl (B1212043) group on 1-ethynyl-2,3-difluoro-4-methoxybenzene serves as a powerful and versatile handle for constructing larger, more complex molecular frameworks through various carbon-carbon bond-forming reactions. This versatility makes it a fundamental building block in modern organic synthesis.

The most prominent reaction involving this terminal alkyne is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction, catalyzed by palladium and copper complexes, efficiently couples the terminal alkyne with aryl or vinyl halides under mild conditions. wikipedia.orglibretexts.org This capability allows for the direct attachment of the difluoro-methoxyphenylacetylene unit to a wide array of other molecular scaffolds, enabling the synthesis of conjugated enynes and arylalkynes. libretexts.org The Sonogashira reaction's tolerance for various functional groups and its mild conditions have made it a cornerstone in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org

Beyond the Sonogashira coupling, the ethynyl group can participate in other important transformations, further broadening its synthetic utility. These include cycloaddition reactions and acetylenic coupling reactions, which open pathways to diverse molecular architectures. The specific substitution pattern on the benzene (B151609) ring—two adjacent fluorine atoms and a para-methoxy group—plays a crucial role in modulating the electronic properties and reactivity of both the alkyne and the aromatic core, influencing the characteristics of the final complex molecules.

| Reaction Type | Description | Significance |

|---|---|---|

| Sonogashira Coupling | Palladium/copper-catalyzed cross-coupling of the terminal alkyne with aryl/vinyl halides. wikipedia.orglibretexts.org | Forms C(sp)-C(sp²) bonds to create arylalkynes and conjugated systems under mild conditions. wikipedia.org |

| Click Chemistry (e.g., CuAAC) | Copper-catalyzed azide-alkyne cycloaddition to form triazole rings. | Highly efficient and regioselective reaction for linking molecular fragments. |

| Cycloaddition Reactions | Participation of the alkyne in [2+2], [4+2], or [2+2+2] cycloadditions to form cyclic structures. youtube.com | Access to complex carbocyclic and heterocyclic systems. |

Utilization in Organic Electronics and Optoelectronic Materials

The distinct electronic nature of this compound makes it an exceptional candidate for creating functional materials used in organic electronics. rsc.org The combination of the π-system from the ethynyl and phenyl groups, along with the push-pull effect of the methoxy (B1213986) (donor) and difluoro (acceptor) substituents, allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is fundamental to designing materials for optoelectronic devices. kennesaw.edumdpi.com

This compound is an ideal monomer for the synthesis of conjugated polymers, particularly poly(arylene ethynylene)s (PAEs). Through polymerization reactions like Sonogashira coupling with dihaloaromatic comonomers, this building block can be incorporated into a polymer backbone. nih.govmdpi.com The resulting polymers possess a delocalized π-electron system along their chain, which is the basis for their semiconducting properties.

The fluorine and methoxy substituents provide several advantages:

Tuning of Band Gap: The electronic push-pull character helps to lower the energy gap between the HOMO and LUMO levels, shifting the absorption and emission properties of the polymer. nih.gov

Improved Solubility: The substituents can enhance the solubility of the otherwise rigid polymer chains in common organic solvents, simplifying processing and device fabrication.

Enhanced Stability: Fluorination of organic materials is a known strategy to improve their thermal and electrochemical stability, leading to more robust and long-lasting devices.

Materials derived from this compound are promising for use in OLEDs and OPVs. washington.edu The construction of π-conjugated aromatic compounds is significant for their application in these devices. washington.edu

In OLEDs: The tunable electronic properties allow for the design of materials that can function as hole-injection, hole-transport, or emissive layers. mdpi.com By carefully selecting comonomers, polymers can be synthesized that emit light across the visible spectrum, a key requirement for full-color displays.

In OPVs: In organic solar cells, the efficiency of charge separation and transport is paramount. The donor-acceptor structure inherent in polymers made from this monomer can facilitate efficient exciton (B1674681) dissociation at the donor-acceptor interface and promote the transport of charge carriers to the respective electrodes.

The rigid and planar structures that can be synthesized from this building block often exhibit strong fluorescence. nih.govrsc.org The intramolecular charge transfer (ICT) character, induced by the donor (methoxy) and acceptor (difluoro) groups, can make the fluorescence emission highly sensitive to the polarity of the local environment. This solvatochromic effect is a desirable feature in the design of fluorescent probes and sensors. rackcdn.com Such probes can be used to report on specific biological events, detect analytes, or image cellular components. rackcdn.com The BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) class of dyes, which also features difluoro substitution, is well-known for high fluorescence quantum yields and excellent stability, highlighting the value of fluorine in designing advanced fluorophores. researchgate.net

Applications in Advanced Polymer Chemistry, including Cross-linking and Network Formation

The ethynyl group is a highly reactive functional group for creating cross-linked polymer networks. Polymers and oligomers containing the this compound unit can be converted from soluble, processable materials into rigid, insoluble, and thermally stable thermosets.

This transformation is typically achieved through thermal or catalytic curing, where the alkyne moieties react with each other. This process can involve various mechanisms, including cycloaddition reactions, which form new covalent bonds between polymer chains. youtube.com The resulting three-dimensional network possesses significantly enhanced properties:

High Thermal Stability: The highly cross-linked aromatic structure is resistant to thermal degradation.

Mechanical Robustness: The rigid network structure imparts high strength and stiffness to the material.

Chemical Resistance: The dense, cross-linked nature of the polymer limits the penetration of solvents and chemical agents.

These properties make such materials suitable for demanding applications, including as matrices for aerospace composites, high-performance adhesives, and dielectric materials for microelectronics.

Contributions to Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. researchgate.net Molecules derived from this compound are well-suited for self-assembly due to a combination of potential intermolecular forces. nih.govresearchgate.net

| Interaction Type | Contributing Molecular Feature | Effect on Assembly |

|---|---|---|

| π-π Stacking | Aromatic benzene ring | Promotes stacking of planar molecules into columnar or lamellar structures. |

| Hydrogen Bonding | Terminal alkyne C-H (donor) and methoxy oxygen or fluorine (acceptor) | Provides directionality and strength to the assembled structure. |

| Dipole-Dipole Interactions | Polar C-F and C-O bonds | Contributes to the overall packing and stability of the supramolecular architecture. |

Development of Specialized Reagents and Ligands for Chemical Synthesis

The strategic placement of fluorine atoms and a methoxy group on the phenylethynyl scaffold of this compound provides a unique combination of electronic properties and reactive handles. This makes it a valuable precursor for the development of specialized reagents and ligands with tailored characteristics for various applications in chemical synthesis, including catalysis and bioconjugation. While specific research focused exclusively on this compound is emerging, its utility can be inferred from the well-established reactivity of substituted phenylacetylenes.

The electron-withdrawing nature of the two fluorine atoms, combined with the electron-donating effect of the methoxy group, creates a nuanced electronic environment on the aromatic ring. This influences the reactivity of the terminal alkyne, making it a versatile building block for creating more complex molecular architectures.

Key synthetic transformations involving this compound in the development of reagents and ligands include:

Sonogashira Coupling Reactions: The terminal alkyne is an ideal substrate for Sonogashira coupling, a palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction allows for the straightforward installation of the 2,3-difluoro-4-methoxyphenylalkynyl moiety into a wide array of organic molecules, leading to the synthesis of complex conjugated systems. The electronic properties of the substituents on the benzene ring can influence the reaction kinetics and the properties of the resulting products.

Click Chemistry: The ethynyl group serves as a reactive partner in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction provides a highly efficient and regioselective method for forming stable 1,2,3-triazole linkages. By reacting this compound with various organic azides, researchers can synthesize a library of triazole-containing compounds. These products can function as ligands for metal catalysts or as bioconjugation reagents, where the fluorinated aromatic portion can introduce unique properties such as altered lipophilicity and metabolic stability.

Synthesis of Phosphine (B1218219) Ligands: Arylphosphine ligands are of paramount importance in homogeneous catalysis. nih.gov The this compound framework can be incorporated into phosphine ligand structures through multi-step synthetic sequences. For example, hydrophosphination of the alkyne or conversion of the alkyne to a nucleophilic organometallic species followed by reaction with a phosphorus electrophile can be envisioned. organic-chemistry.org The resulting phosphine ligands would possess unique steric and electronic properties conferred by the substituted aromatic ring, potentially leading to catalysts with enhanced activity, selectivity, or stability. orgsyn.org The electron-donating and withdrawing groups on the ring allow for fine-tuning of the ligand's electronic character. researchgate.net

Formation of Organometallic Reagents: The terminal proton of the ethynyl group is acidic and can be removed by a strong base to form a metal acetylide. libretexts.org These acetylides are potent nucleophiles and can be used in a variety of subsequent carbon-carbon bond-forming reactions. Such organometallic reagents derived from this compound can be employed in the synthesis of complex organic molecules and functional materials. nih.govresearchgate.net

The following table summarizes the potential applications of this compound in the synthesis of specialized reagents and ligands, based on the known reactivity of similar compounds.

| Reaction Type | Reagent/Ligand Class | Potential Application | Key Features |

| Sonogashira Coupling | Arylalkynes | Synthesis of conjugated polymers, organic electronics | Extension of π-conjugation |

| Click Chemistry (CuAAC) | 1,2,3-Triazoles | Bioconjugation, medicinal chemistry, material science | Formation of stable, inert linkages |

| Multi-step Synthesis | Phosphine Ligands | Homogeneous catalysis | Fine-tuning of catalyst performance |

| Deprotonation | Metal Acetylides | Organic synthesis | Nucleophilic building blocks |

The versatility of this compound as a precursor for specialized reagents and ligands underscores its potential as a valuable tool for chemists in both academic and industrial research. The ability to precisely introduce the 2,3-difluoro-4-methoxyphenyl group allows for the rational design of molecules with desired electronic, physical, and biological properties.

Future Directions and Emerging Research Avenues for 1 Ethynyl 2,3 Difluoro 4 Methoxybenzene

Exploration of Asymmetric Synthesis and Chiral Induction

The ethynyl (B1212043) group of 1-Ethynyl-2,3-difluoro-4-methoxybenzene serves as a versatile handle for asymmetric transformations, offering a pathway to novel chiral molecules. Future research will likely focus on the development of catalytic systems that can achieve high enantioselectivity in reactions involving this terminal alkyne.

One promising avenue is the use of chiral catalysts to induce asymmetry in addition reactions across the carbon-carbon triple bond. For instance, chiral metal complexes could catalyze the enantioselective addition of nucleophiles, leading to the formation of stereodefined vinyl derivatives. These chiral vinyl compounds are valuable building blocks for the synthesis of complex organic molecules.

Furthermore, the potential for this compound to act as a building block in the synthesis of helical polymers is an exciting area for exploration. The polymerization of substituted phenylacetylenes can lead to the formation of polymers with a predominantly one-handed helical structure, a phenomenon known as helix-sense-selective polymerization. nih.gov The fluorine and methoxy (B1213986) substituents on the benzene (B151609) ring of this compound could influence the helical induction process, potentially leading to polymers with unique chiroptical properties. rsc.org The development of chiral stimuli-responsive gels based on polymers derived from this monomer is another intriguing possibility. nih.gov

| Potential Asymmetric Reaction | Catalyst Type | Potential Chiral Product |

| Enantioselective hydrogenation | Chiral transition metal complex | Chiral styrene (B11656) derivative |

| Enantioselective hydroamination | Chiral rare-earth metal complex | Chiral amine |

| Helix-sense-selective polymerization | Chiral rhodium complex | Helical poly(phenylacetylene) |

Investigation of Photophysical Properties and Photoreactivity

The combination of fluorine and methoxy substituents with the ethynyl group is expected to impart interesting photophysical properties to this compound. Systematic investigation of its absorption and emission characteristics will be crucial. Introducing ethynyl groups into aromatic skeletons has been shown to increase fluorescence quantum yields. rsc.org

Future studies should include detailed spectroscopic analysis to determine the compound's quantum yield, fluorescence lifetime, and solvatochromic behavior. nih.gov The fluorine atoms, being highly electronegative, can influence the intramolecular charge transfer (ICT) character of the excited state, which could lead to tunable emission properties. The interplay between the electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy group will be a key area of investigation.

The photoreactivity of this compound also warrants exploration. The ethynyl group can participate in photochemical reactions such as [2+2] cycloadditions, providing a route to novel cyclic compounds. Furthermore, the presence of fluorine atoms may influence the pathways of photodegradation, an important consideration for the stability and environmental fate of materials incorporating this molecule. nih.govnih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes involving this compound to continuous flow and automated platforms represents a significant step towards more efficient and scalable production. nih.gov Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for process automation. semanticscholar.orgnih.gov

Future research in this area will focus on developing robust and reliable flow protocols for the synthesis and subsequent functionalization of this compound. This could involve, for example, the continuous Sonogashira coupling to introduce the ethynyl group or subsequent click reactions to modify it. beilstein-journals.org The development of telescoped reactions, where multiple synthetic steps are performed in a continuous sequence without isolation of intermediates, will be a key goal. nih.gov

Automated synthesis platforms can be employed to rapidly generate libraries of derivatives of this compound for screening in various applications, such as drug discovery or materials science. nih.gov The integration of online analytical techniques will be crucial for real-time monitoring and optimization of these automated processes.

| Flow Chemistry Advantage | Application to this compound Synthesis |

| Enhanced Heat & Mass Transfer | Improved control over exothermic reactions (e.g., lithiation) |

| Improved Safety | Safe handling of potentially hazardous reagents and intermediates |

| Scalability | Facile scaling of production from lab to pilot plant |

| Automation | High-throughput synthesis of derivatives |

Interdisciplinary Research with Materials Science and Nanotechnology

The unique electronic and structural features of this compound make it a promising candidate for incorporation into advanced materials. The ethynyl group provides a reactive site for polymerization, leading to the formation of substituted polyacetylenes. mdpi.comresearchgate.net These polymers often exhibit interesting electronic and optical properties, with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine and methoxy substituents will likely modulate the polymer's properties, such as its band gap and solubility. mdpi.com

In the realm of nanotechnology, this compound could be used as a precursor for the fabrication of novel nanomaterials. For instance, it could be incorporated into sol-gel derived coatings to create functionalized surfaces with tailored properties. mdpi.com The ethynyl group could also be used to anchor the molecule to surfaces or nanoparticles, enabling the development of hybrid materials with unique characteristics. The ability of terminal alkynes to participate in on-surface synthesis opens up possibilities for creating well-defined two-dimensional materials. mdpi.com

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry will play a pivotal role in accelerating the discovery and development of novel derivatives of this compound with tailored properties. Techniques such as Density Functional Theory (DFT) can be employed to predict the geometric and electronic structures, as well as the photophysical properties of the parent molecule and its derivatives. mdpi.com

Future computational studies will likely focus on establishing structure-property relationships. For example, by systematically varying the substituents on the phenyl ring, it will be possible to computationally screen for derivatives with optimized properties, such as a desired emission wavelength or a specific electronic band gap. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to predict the biological activity of derivatives for potential pharmaceutical applications.

Molecular modeling can also be used to guide the design of catalysts for the asymmetric synthesis of chiral derivatives or to understand the mechanism of polymerization. These computational insights will be invaluable for directing experimental efforts and reducing the time and resources required for the development of new materials and molecules based on the this compound scaffold.

| Computational Method | Application | Predicted Property |

| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, band gap |

| Time-Dependent DFT (TD-DFT) | Photophysical property prediction | Absorption and emission spectra |

| Molecular Dynamics (MD) | Polymer conformation simulation | Helical pitch, chain flexibility |

| QSAR | Biological activity prediction | Inhibitory constants (e.g., IC50) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethynyl-2,3-difluoro-4-methoxybenzene, and how can reaction yields be optimized?

- Methodological Answer : The compound’s ethynyl group and fluorine substituents require controlled coupling reactions. A Sonogashira coupling between 2,3-difluoro-4-methoxyiodobenzene and trimethylsilylacetylene (TMSA) is a viable route, followed by deprotection using KOH/MeOH. Yields (~60–75%) depend on catalyst loading (Pd(PPh₃)₄, CuI) and inert atmosphere conditions . Optimization via DoE (Design of Experiments) for temperature (60–80°C) and solvent polarity (THF vs. DMF) is critical to minimize side products like homocoupling.

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ -110 to -125 ppm) distinguishes between ortho/meta fluorine environments. ¹H NMR (δ 3.8–4.0 ppm for OCH₃) confirms methoxy substitution .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve purity (>95%) and detect trace fluorinated byproducts.

- Thermal Stability : DSC/TGA under N₂ atmosphere (heating rate 10°C/min) reveals decomposition >200°C, relevant for material science applications .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Fluorinated aromatic compounds require nitrile gloves, lab coats, and fume hoods due to potential skin/eye irritation .

- Waste Disposal : Halogenated waste streams (e.g., DCM extracts) must be segregated. Neutralization of acidic byproducts (e.g., HF) with CaCO₃ is advised .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing fluorine groups (ortho/para) deactivate the benzene ring, reducing electrophilic substitution but enhancing oxidative coupling. Methoxy (electron-donating) at position 4 directs ethynyl groups to meta positions in Pd-mediated reactions. Computational studies (DFT, B3LYP/6-31G*) predict HOMO localization on the ethynyl group, favoring nucleophilic attack .

- Experimental Validation : Competitive coupling experiments with substituted aryl halides (e.g., 4-iodotoluene vs. 2,3-difluoro-4-methoxyiodobenzene) quantify regioselectivity under standardized conditions.

Q. What strategies resolve contradictory data in catalytic activity studies involving this compound?

- Methodological Answer :

- Reproducibility Checks : Trace moisture or oxygen in reaction vessels (detected via Karl Fischer titration) may deactivate Pd catalysts, leading to inconsistent yields. Use of Schlenk lines or gloveboxes is recommended .

- Control Experiments : Run blank reactions (without catalyst or substrate) to identify side reactions. For example, ethynyl homocoupling (detected via GC-MS) can skew yield calculations .

Q. How can researchers leverage this compound in designing functional materials (e.g., liquid crystals, OLEDs)?

- Methodological Answer :

- Liquid Crystals : The ethynyl group’s linearity and fluorine’s dipole enhance mesophase stability. Blend with trans-4-propylcyclohexylphenyl derivatives (as in ) and analyze phase transitions via polarized optical microscopy (POM) and XRD .

- OLEDs : Electroluminescence properties are tunable by substituting the methoxy group with electron-deficient moieties. Time-resolved fluorescence spectroscopy (TRFS) measures exciton lifetimes .

Q. What pharmacological screening approaches are suitable for evaluating its bioactivity?

- Methodological Answer :